3-[(Azetidin-1-yl)methyl]-2-chloropyridine
Overview
Description
Azetidine is a basic saturated heterocycle that is a part of many biologically active compounds . It’s a four-membered ring with nitrogen as one of the members. The azetidine ring is present in many natural products such as tebanicline , a drug used for pain relief.
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
Azetidine is a four-membered ring with nitrogen as one of the members. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions. For example, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary widely. For example, the compound “tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride” is used for industry purposes .Scientific Research Applications
Antimicrobial Applications
The chemical structure 3-[(Azetidin-1-yl)methyl]-2-chloropyridine and its derivatives have shown promising results in antimicrobial activities. Research indicates that azetidinone derivatives synthesized from related compounds exhibit significant antibacterial and antifungal activities. For instance, the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have demonstrated substantial antimicrobial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, new pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, providing a foundation for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Central Nervous System (CNS) Applications
Azetidinone derivatives have also been explored for their potential CNS activities, including antidepressant and nootropic (cognitive enhancement) effects. A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted that certain derivatives exhibit significant antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a CNS active agent for therapeutic use (Thomas et al., 2016).
Synthetic and Medicinal Chemistry
The synthesis, characterization, and functional exploration of azetidinone derivatives extend to a broad range of synthetic and medicinal chemistry applications. Studies have detailed the synthesis processes, structural characterizations, and reactions of azetidinone and related compounds, providing insights into their chemical behaviors and potential as precursors for further chemical modifications. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents, and the exploration of azetidines, azetines, and azetes in monocyclic forms, showcase the versatility and significance of these compounds in drug development and medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
Anticancer and Anti-inflammatory Activities
In addition to antimicrobial and CNS activities, some azetidinone derivatives have been synthesized and tested for their anti-inflammatory and anticancer properties. Novel procedures for synthesizing azetidinone derivatives and exploring their anti-inflammatory activities indicate the potential of these compounds in developing new therapeutic agents with potent and significant anti-inflammatory effects (Sharma, Maheshwari, & Bindal, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(azetidin-1-ylmethyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAAQUFEOPHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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